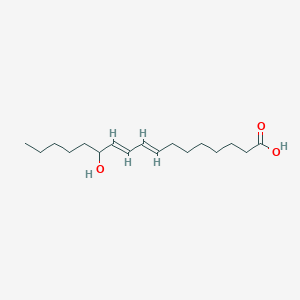

12-Hydroxy-8,10-heptadecadienoic acid

Description

Properties

CAS No. |

15514-88-2 |

|---|---|

Molecular Formula |

C17H30O3 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

(8E,10E)-12-hydroxyheptadeca-8,10-dienoic acid |

InChI |

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h6,8,11,14,16,18H,2-5,7,9-10,12-13,15H2,1H3,(H,19,20)/b8-6+,14-11+ |

InChI Key |

INVCGLRLLKLTGP-SIGMCMEVSA-N |

SMILES |

CCCCCC(C=CC=CCCCCCCC(=O)O)O |

Isomeric SMILES |

CCCCCC(/C=C/C=C/CCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCC(=O)O)O |

Synonyms |

12-hydroxy-8,10-heptadecadienoic acid 12-hydroxy-8,10-heptadecadienoic acid, (E,E)-isomer 12-hydroxy-8,10-heptadecadienoic acid, (E,Z)-isomer 12-hydroxy-8,10-heptadecadienoic acid, (S)-isomer 12-hydroxy-8,10-heptadecadienoic acid, (S-(E,Z))-isomer 12-hydroxy-8,10-heptadecadienoic acid, stereoisome |

Origin of Product |

United States |

Stereochemical Considerations of 12 Hydroxy 8,10 Heptadecadienoic Acid

Structural Definition of the (S-(E,Z))-Isomer of 12-Hydroxy-8,10-heptadecadienoic Acid

This compound is a 17-carbon fatty acid derivative that possesses both a hydroxyl group and two double bonds, leading to the potential for multiple stereoisomers. wikipedia.orgwikipedia.org The most commonly studied and biologically active form is the (S-(E,Z))-isomer. wikipedia.orgwikipedia.org The nomenclature of this specific isomer provides a precise description of its three-dimensional structure.

The "(S)" designation refers to the absolute configuration at the chiral center, which is the carbon atom at the 12th position where the hydroxyl (-OH) group is attached. wikipedia.orgnih.gov According to the Cahn-Ingold-Prelog priority rules, the substituents on this chiral carbon are ranked, and the "S" configuration (from the Latin sinister, meaning left) indicates a specific spatial arrangement of these groups. wikipedia.org

The "(E,Z)" notation describes the geometry of the two conjugated double bonds located at the 8th and 10th carbon positions. wikipedia.orgexlibrisgroup.com

"E" (Entgegen): This descriptor for the double bond at the 8th position signifies that the highest priority groups on each carbon of the double bond are on opposite sides. nih.gov

"Z" (Zusammen): This descriptor for the double bond at the 10th position indicates that the highest priority groups on each carbon of the double bond are on the same side. nih.gov

Therefore, the full name (12S)-hydroxy-8E,10Z-heptadecadienoic acid precisely defines the stereochemistry at the chiral center and the configuration of the conjugated double bonds.

Table 1: Structural Features of (S-(E,Z))-12-Hydroxy-8,10-heptadecadienoic Acid

| Feature | Description |

| Chiral Center | Carbon-12, bearing the hydroxyl group |

| Configuration at C-12 | (S) |

| Double Bond at C-8 | (E) - trans configuration |

| Double Bond at C-10 | (Z) - cis configuration |

Implications of Stereoisomerism for Biological Activity and Molecular Recognition

The specific stereochemistry of 12-HHT is critical for its biological activity, primarily its role as a high-affinity endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor. nih.govnih.gov This molecular recognition is highly specific, and any deviation from the (S-(E,Z)) configuration can significantly impact the molecule's ability to bind to and activate its receptor.

Research has demonstrated that the (S)-isomer of 12-HHT exhibits potent biological effects through its interaction with BLT2. For instance, the 12-HHT/BLT2 axis is involved in processes such as the migration of keratinocytes during wound healing and the modulation of inflammatory responses. wikipedia.orgub.edu The precise fit of the (S-(E,Z))-isomer into the binding pocket of the BLT2 receptor is a key determinant of these actions. nih.gov

While direct comparative studies on the full range of 12-HHT stereoisomers are limited, the principles of stereospecificity in receptor-ligand interactions are well-established. It is highly probable that other stereoisomers of 12-HHT, such as the (R)-enantiomer or isomers with different double bond geometries (e.g., E,E or Z,Z), would exhibit significantly lower binding affinity for the BLT2 receptor and consequently, diminished or altered biological activity. This is because the precise three-dimensional shape of the ligand must complement the stereochemistry of the receptor's binding site for effective molecular recognition and signal transduction to occur.

Studies on the related compound 12-hydroxyeicosatetraenoic acid (12-HETE) have shown that the (S) and (R) enantiomers can have different, and sometimes opposing, biological effects, highlighting the critical role of stereochemistry in the bioactivity of hydroxy fatty acids. wikipedia.org For example, both 12(S)-HETE and 12(R)-HETE can act as competitive antagonists at the thromboxane (B8750289) receptor. wikipedia.org

Table 2: Research Findings on the Biological Activity of 12-HHT

| Finding | Biological Effect | Receptor | Reference |

| 12(S)-HHT is an endogenous ligand for BLT2. | Mediates various biological functions including epithelial barrier function and wound healing. | BLT2 | nih.gov |

| The 12-HHT/BLT2 axis induces mast cell migration. | Contributes to allergic inflammation. | BLT2 | nih.gov |

| 12-HHT stimulates human and mouse keratinocyte migration. | Accelerates wound closure. | BLT2 | wikipedia.org |

| 12-HHT can revert the disruption of paracellular permeability induced by pro-inflammatory eicosanoids. | May be involved in the control of intestinal epithelium regeneration and homeostasis. | BLT2 | ub.edu |

Metabolism and Downstream Products of 12 Hydroxy 8,10 Heptadecadienoic Acid

Enzymatic Biotransformation of 12-Hydroxy-8,10-heptadecadienoic Acid and Related C17 Hydroxy Fatty Acids

The primary enzymatic pathway for the metabolism of 12-HHT involves oxidation by dehydrogenases, leading to the formation of keto derivatives and other related metabolites.

Conversion to 12-Keto Derivatives (e.g., 12-Keto-HHT) by 15-Hydroxyprostaglandin Dehydrogenase

12-HHT is a substrate for NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme responsible for the inactivation of prostaglandins. nih.govnih.gov This enzyme catalyzes the oxidation of the 12-hydroxyl group of 12-HHT, yielding its 12-keto derivative, (5Z,8E,10E)-12-oxo-5,8,10-heptadecatrienoic acid, also known as 12-keto-HHT (12-KHT). nih.govwikipedia.orgnih.gov This conversion is a significant metabolic step and has been observed in various tissues, including human placenta and porcine kidney. nih.govnih.gov The affinity of 15-PGDH for 12-HHT is comparable to its affinity for prostaglandin (B15479496) E2, indicating that this is a physiologically relevant reaction. nih.gov In human erythrocytes, 12-HHT is preferentially metabolized to its 12-keto derivative. nih.gov

Subsequent to its formation, 12-KHT can be further metabolized. In PMA-treated MEG01s cells, 12-KHT is reduced to 10,11-dihydro-12-keto-HHT (10,11dh-12-KHT). researchgate.net

Table 1: Enzymatic Conversion of 12-HHT to 12-Keto-HHT

| Substrate | Enzyme | Product |

|---|---|---|

| This compound (12-HHT) | 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) | 12-Keto-5,8,10-heptadecatrienoic acid (12-Keto-HHT) |

Formation of Other Hydroxy-Heptadecadienoic Acid Metabolites

In addition to the formation of 12-keto-HHT, enzymatic processes can lead to other metabolites of 12-HHT. Studies utilizing swine kidney cytosol have demonstrated that in the presence of NAD+, 12-HHT is converted into two other major metabolites besides 12-keto-HHT. nih.gov These have been identified through gas chromatography-mass spectrometry as 12-keto-5,8(Z,E)-heptadecadienoic acid and 12(RS)-hydroxy-5,8(Z,E)-heptadecadienoic acid. nih.gov The formation of these metabolites indicates a saturation of the double bond at the C10-C11 position.

Table 2: Additional Metabolites of 12-HHT Identified in Swine Kidney Cytosol

| Precursor | Metabolite |

|---|---|

| This compound (12-HHT) | 12-Keto-5,8(Z,E)-heptadecadienoic acid |

| This compound (12-HHT) | 12(RS)-Hydroxy-5,8(Z,E)-heptadecadienoic acid |

Non-Enzymatic Chemical Transformations and Rearrangements

12-HHT can also undergo chemical transformations that are not mediated by enzymes. These rearrangements are often dependent on the chemical environment, such as pH and the presence of certain ions or solvents.

Under acidic conditions (pH ~1.1–1.5), 12-HHT undergoes a time- and temperature-dependent rearrangement to form its 5-cis isomer, 12-hydroxy-5E,8E,10E-heptadecatrienoic acid. wikipedia.org It has also been noted that 12-HHT can decompose in halogenated solvents like dichloromethane (B109758) (CH2Cl2) and chloroform (B151607) (CHCl3) at room temperature overnight. atlasofscience.org

Furthermore, the precursor of 12-HHT, prostaglandin H2 (PGH2), can non-enzymatically rearrange to form a mixture of 12-HHT and its 8-cis isomer, 12-(S)-hydroxy-5Z,8Z,10E-heptadecatrienoic acid. wikipedia.org This particular non-enzymatic pathway is facilitated by the presence of ferrous iron (FeII), ferric iron (FeIII), or hemin. wikipedia.orgnih.gov

Cellular and Molecular Mechanisms of 12 Hydroxy 8,10 Heptadecadienoic Acid Action

Receptor-Mediated Signaling and Target Interactions

For many years, 12-Hydroxy-8,10-heptadecadienoic acid (12-HHT) was considered merely an inactive byproduct of thromboxane (B8750289) A2 biosynthesis. d-nb.infonih.govwikipedia.org However, subsequent research identified it as a potent and specific endogenous ligand for the Leukotriene B4 Receptor 2 (BLT2), a G protein-coupled receptor (GPCR). d-nb.infonih.gov This discovery stemmed from an unbiased screening for BLT2-specific agonistic activity in lipid extracts from rat small intestine, which revealed 12-HHT as the active compound. d-nb.infonih.govnih.gov

BLT2 was initially known as a low-affinity receptor for leukotriene B4 (LTB4). nih.govsemanticscholar.org However, studies have demonstrated that 12-HHT binds to BLT2 with a higher affinity than LTB4 itself. semanticscholar.orgoup.com Displacement analysis using radiolabeled LTB4 confirmed that 12-HHT effectively competes for binding to the receptor. semanticscholar.orgoup.com In fact, of all agonists examined to date, 12-HHT exhibits the tightest binding and the lowest effective concentration (EC50) for activating BLT2. researchgate.net Further underscoring this specificity, 12-HHT does not bind to the high-affinity LTB4 receptor, BLT1, solidifying its role as a primary, natural agonist for BLT2. semanticscholar.orgresearchgate.net This interaction is crucial, as the 12-HHT/BLT2 axis has been shown to mediate a variety of biological functions, including epithelial barrier maintenance and wound healing. d-nb.infonih.gov

Table 1: Ligand Interaction with Leukotriene B4 Receptor 2 (BLT2)

| Ligand | Receptor Target | Binding Affinity/Potency | Key Finding |

|---|---|---|---|

| This compound (12-HHT) | BLT2 | High (Higher than LTB4) | Identified as a primary endogenous ligand for BLT2. semanticscholar.orgoup.comresearchgate.net |

| Leukotriene B4 (LTB4) | BLT1 and BLT2 | Low affinity for BLT2 | BLT2 was originally characterized as a low-affinity LTB4 receptor. nih.govsemanticscholar.org |

| 12(S)-Hydroxyeicosatetraenoic acid (12(S)-HETE) | BLT2 | Activates BLT2 | BLT2 is also a receptor for other monohydroxy fatty acids. oup.comresearchgate.net |

The binding of 12-HHT to the BLT2 receptor initiates a cascade of intracellular signaling events characteristic of GPCR activation. Studies have shown that BLT2 activation by 12-HHT involves both pertussis toxin-sensitive (Gi-type) and -insensitive (Gq-type) G proteins. researchgate.net This activation leads to several downstream effects, most notably the inhibition of adenylate cyclase and the mobilization of intracellular calcium. oup.com

The inhibition of adenylate cyclase results in a decrease in the levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in many cellular processes. oup.com Concurrently, the activation of the Gq pathway leads to the production of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores, elevating cytosolic calcium concentrations. oup.comresearchgate.net While direct studies on 12-HHT's effect on cAMP are noted, research on the related compound 12(S)-HETE has shown it can induce cAMP production in specific cells that express type VIII adenylyl cyclase, an isoform that is activated by increased intracellular Ca2+. nih.gov This suggests that the ultimate effect of these lipids on cAMP can be cell-type specific and dependent on the particular signaling machinery present. nih.gov Metabolites of 12-HHT, such as 12-keto-heptadecatrienoic acid (12-KHT) and 10,11-dihydro-12-KHT, have been shown to retain significant agonistic activity at the BLT2 receptor, suggesting they can also trigger these signaling pathways. researchgate.netresearchgate.net

Table 2: Intracellular Signaling Events Following 12-HHT/BLT2 Activation

| Signaling Event | Mediator/Pathway | Outcome | Reference |

|---|---|---|---|

| G Protein Activation | Gi and Gq-type G proteins | Initiates downstream signaling cascades. | researchgate.net |

| Adenylate Cyclase Modulation | Gi-protein pathway | Inhibition of adenylate cyclase, leading to reduced cAMP levels. | oup.com |

| Calcium Mobilization | Gq-protein pathway (via IP3) | Elevation of intracellular Ca2+ concentration. | oup.comresearchgate.net |

Biological Significance and Involvement in Pathophysiological Processes of 12 Hydroxy 8,10 Heptadecadienoic Acid

Roles in the Regulation of Inflammation and Immune Responses

12-HHT has demonstrated a complex and sometimes contradictory role in the regulation of inflammation and immune responses. Its effects are largely mediated through its interaction with the leukotriene B4 receptor 2 (BLT2), for which it is a high-affinity endogenous ligand. nih.govnih.gov

Pro-inflammatory and Immune-Modulatory Actions:

Chemotaxis: Early studies suggested that 12-HHT could contribute to monocyte and neutrophil-based inflammatory responses. wikipedia.org Specifically, its metabolite, 12-oxo-HHT, was found to stimulate the chemotaxis of human neutrophils. wikipedia.org The 12-HHT/BLT2 axis is known to induce mast cell migration, contributing to allergic inflammation. nih.gov

Support of LTB4 Pathway: The 12-HHT/BLT2 receptor pathway may support the pro-inflammatory actions of the leukotriene B4 (LTB4)/BLT1 pathway, which is a key mediator of inflammation. wikipedia.org

Anti-inflammatory Actions:

Suppression of Pro-inflammatory Cytokines: In contrast to its pro-inflammatory roles, 12-HHT has been shown to exert anti-inflammatory effects. In human keratinocytes (HaCaT cells), 12-HHT significantly down-regulated the synthesis of interleukin-6 (IL-6), a pro-inflammatory cytokine, in response to UVB radiation. wikipedia.orgnih.gov This effect is achieved by inhibiting the activation of p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB), key signaling molecules in the inflammatory cascade. nih.gov

Suppression of Allergic Airway Disease: While the LTB4/BLT1 axis is implicated in allergen-based airway disease, the 12-HHT/BLT2 axis appears to suppress this condition in mice and may have a similar role in humans. wikipedia.org This is supported by findings that BLT2-deficient mice exhibit more severe eosinophilic lung inflammation in a model of allergic airway disease, which was linked to enhanced IL-13 production from CD4+ cells. nih.gov

| Process | Effect of 12-HHT | Mediating Receptor | Cell Types Involved | Key Findings |

|---|---|---|---|---|

| Chemotaxis | Stimulatory (via 12-oxo-HHT) | - | Neutrophils, Monocytes | Contributes to monocyte- and neutrophil-based inflammatory responses. wikipedia.org |

| Allergic Inflammation | Promotes | BLT2 | Mast cells | Induces mast cell migration. nih.gov |

| Cytokine Production | Inhibitory | - | Keratinocytes | Down-regulates UVB-induced IL-6 synthesis. nih.gov |

| Allergic Airway Disease | Suppressive | BLT2 | CD4+ T cells | Appears to suppress allergen-based airway disease in mice. wikipedia.org |

Participation in Other Biological Systems and Processes

Beyond its role in inflammation, 12-HHT is involved in several other critical biological systems.

12-HHT plays a significant role in skin biology, particularly in the context of wound healing and protection against environmental stressors.

Wound Healing: 12-HHT is produced in significant amounts during blood coagulation and its concentration increases in wound exudate over time. nih.gov It promotes epidermal wound healing by accelerating the migration of keratinocytes, the primary cells of the epidermis. nih.govresearchgate.net This action is mediated by the BLT2 receptor expressed on these cells and involves the production of tumor necrosis factor (TNF) and matrix metalloproteinases (MMPs). nih.govresearchgate.net Studies in BLT2-deficient mice have shown delayed wound healing, highlighting the importance of the 12-HHT/BLT2 axis in this process. nih.gov

Protection against UVB Radiation: The 12-HHT/BLT2 pathway is involved in the cellular response to UVB radiation. Activation of BLT2 by UVB can lead to the generation of reactive oxygen species and subsequent apoptosis (programmed cell death) in skin cells. wikipedia.org Conversely, 12-HHT has been shown to protect against UVB-induced damage by inhibiting the production of the pro-inflammatory cytokine IL-6. wikipedia.orgnih.gov

Hair Follicle Biology: The hair follicle is a complex organ within the dermal layer of the skin responsible for hair growth. wikipedia.org While direct research on the specific role of 12-HHT in hair follicle biology is not extensively detailed in the provided context, its established functions in dermal wound healing and keratinocyte migration suggest a potential influence on the cellular processes involved in the hair growth cycle.

| Process | Effect of 12-HHT | Mediating Receptor | Key Cellular Events |

|---|---|---|---|

| Epidermal Wound Healing | Promotes | BLT2 | Accelerates keratinocyte migration; induces TNF and MMP production. nih.govresearchgate.net |

| Response to UVB Radiation | Protective | - | Inhibits UVB-induced IL-6 synthesis. nih.gov |

The influence of arachidonic acid metabolites on vascular tone is well-established, and 12-HHT and related compounds are part of this regulatory network.

Vasoconstriction and Vasodilation: While research specifically detailing the direct effects of 12-HHT on vascular tone is limited in the provided results, the broader family of 12-hydroxyeicosatetraenoic acids (12-HETEs), which are structurally related, exhibit significant vascular activity. For instance, 12(S)-HETE can act as a vasoconstrictor in some arteries while inducing relaxation in others through the activation of potassium channels. nih.gov It can also contribute to processes like atherosclerosis by promoting vascular smooth muscle cell growth and migration. nih.gov

Interaction with Other Vasoactive Mediators: 12-HHT is produced alongside thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor. wikipedia.org It is suggested that 12-HHT may indirectly modulate vascular tone by stimulating the production of prostacyclin (PGI2), a vasodilator, thereby counteracting the effects of TXA2. wikipedia.org Furthermore, its metabolite, 12-oxo-HT, can act as a TXA2 receptor antagonist, potentially reducing vasospasm. wikipedia.org

Integration within Broader Lipid Metabolism and Signaling Networks

12-HHT is intricately linked to the broader network of lipid metabolism and signaling, originating from arachidonic acid and interacting with various enzymatic pathways and receptors.

Biosynthesis: 12-HHT is biosynthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandin (B15479496) H2 (PGH2). nih.gov Thromboxane A2 synthase (TxA2S) then acts on PGH2 to produce not only thromboxane A2 but also 12-HHT and malondialdehyde in roughly equimolar amounts. nih.gov This places 12-HHT at a central point in the metabolism of eicosanoids, a class of signaling molecules derived from fatty acids.

Signaling through BLT2: The discovery that 12-HHT is an endogenous ligand for the BLT2 receptor was a significant step in understanding its biological functions. nih.gov BLT2 was initially identified as a low-affinity receptor for leukotriene B4, but 12-HHT binds to it with high affinity. nih.govresearchgate.net This interaction activates downstream signaling pathways, including those involving G-proteins, leading to various cellular responses such as migration and changes in gene expression. researchgate.net

Metabolism: 12-HHT is further metabolized to other bioactive compounds. The enzyme 15-hydroxyprostaglandin dehydrogenase converts 12-HHT to its 12-oxo derivative, 12-oxo-HHT. wikipedia.orgoup.com This metabolite has its own distinct biological activities, including stimulating neutrophil chemotaxis and inhibiting platelet aggregation. wikipedia.org

| Process | Key Molecules and Enzymes | Significance |

|---|---|---|

| Biosynthesis | Arachidonic acid, Cyclooxygenase (COX), Prostaglandin H2 (PGH2), Thromboxane A2 synthase (TxA2S) | Links 12-HHT production to the prostaglandin and thromboxane pathways. nih.gov |

| Signaling | Leukotriene B4 receptor 2 (BLT2), G-proteins | Mediates the diverse biological effects of 12-HHT. nih.govresearchgate.net |

| Metabolism | 15-hydroxyprostaglandin dehydrogenase, 12-oxo-HHT | Generates additional bioactive molecules with distinct functions. wikipedia.orgoup.com |

Advanced Analytical Methodologies for 12 Hydroxy 8,10 Heptadecadienoic Acid Research

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are fundamental in the study of 12-Hydroxy-8,10-heptadecadienoic acid, often referred to as 12-HHT, enabling its separation from intricate biological mixtures and allowing for precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and highly sensitive technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 12-HHT, chemical derivatization is a mandatory prerequisite for its analysis by GC-MS. This process converts the polar carboxyl and hydroxyl functional groups into less polar, more volatile derivatives that are suitable for gas-phase analysis.

A common derivatization strategy involves a two-step process. First, the carboxylic acid group is esterified, often to form a pentafluorobenzyl (PFB) ester. Following this, the hydroxyl group is silylated, for instance, to create a tert-butyldimethylsilyl (t-BDMS) ether. This dual derivatization significantly enhances the compound's volatility and improves its chromatographic properties.

For quantification, stable isotope-labeled internal standards, such as deuterated analogues of 12-HHT, are incorporated into the sample prior to extraction and derivatization. This ensures high accuracy and precision by correcting for sample loss during preparation and for variations in ionization efficiency. The use of negative ion chemical ionization (NICI) mass spectrometry can further enhance sensitivity, allowing for the detection and quantification of 12-HHT at concentrations as low as 10 pg/mL in complex matrices like human plasma. In some applications, samples may first be purified using High-Performance Liquid Chromatography (HPLC) before derivatization and GC-MS analysis to reduce matrix interference.

| Step | Reagent | Functional Group Targeted | Derivative Formed | Purpose |

|---|---|---|---|---|

| 1. Esterification | Pentafluorobenzyl bromide (PFBBr) | Carboxylic acid (-COOH) | Pentafluorobenzyl (PFB) ester | Increases volatility; enhances sensitivity for NICI detection. |

| 2. Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent | Hydroxyl (-OH) | tert-Butyldimethylsilyl (t-BDMS) ether | Increases volatility; improves thermal stability. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the analysis of non-volatile lipids like 12-HHT directly from biological extracts, often without the need for derivatization. This technique couples the powerful separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

Reversed-phase chromatography is typically employed for separation, using columns such as a C18. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small amount of acid, e.g., 0.1% acetic acid) and organic solvents (such as acetonitrile and methanol). nih.gov Electrospray ionization (ESI), usually in the negative ion mode, is effective for generating ions of 12-HHT ([M-H]⁻).

The tandem mass spectrometry aspect (MS/MS) provides exceptional specificity through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this process, the precursor ion corresponding to the molecular weight of 12-HHT (m/z 279.2) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. This minimizes interference from other co-eluting compounds, making LC-MS/MS a robust tool for quantifying 12-HHT and its metabolites in various biological samples, including plasma, sputum, and tissue homogenates. researchgate.netuzh.ch Chiral phase columns can also be utilized to separate and quantify different stereoisomers of hydroxy fatty acids. nih.govdiva-portal.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the isolation and quantification of 12-HHT. The compound possesses a conjugated diene system, which imparts a characteristic ultraviolet (UV) chromophore, allowing for its detection using a UV spectrophotometric detector. nih.gov

For analytical purposes, reversed-phase HPLC with a C18 column is commonly used. The separation is achieved using a mobile phase, typically a mixture of acetonitrile, water, and an acid like acetic acid. Detection is performed by monitoring the column effluent at a wavelength where the conjugated diene absorbs maximally, around 235 nm. nih.gov While not as sensitive as mass spectrometry-based methods, HPLC with UV detection is a reliable and cost-effective method for measuring 12-HHT when present at sufficient concentrations. Furthermore, HPLC is frequently used as a preparative technique to purify 12-HHT from biological extracts or reaction mixtures for further analysis by other methods like GC-MS or NMR.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom.

For 12-HHT, the ¹H NMR spectrum would exhibit characteristic signals that confirm its structure:

Olefinic Protons: The protons on the double bonds (at carbons 8, 9, 10, and 11) would resonate in the downfield region, typically between 5.0 and 6.5 ppm. The coupling constants (J-values) between these protons would be crucial in determining the E and Z stereochemistry of the double bonds.

Carbinol Proton: The proton attached to the carbon bearing the hydroxyl group (H-12) would appear as a multiplet in the range of 3.4 to 4.0 ppm. aocs.org

Aliphatic Protons: Protons on the saturated carbon chain would resonate in the upfield region (0.8 to 2.4 ppm). The terminal methyl group (CH₃) would appear as a triplet around 0.9 ppm. Protons adjacent to the carboxylic acid (at C-2) and the double bonds would be shifted slightly downfield compared to other methylene protons. aocs.org

The ¹³C NMR spectrum would complement this information by showing distinct signals for the carboxyl carbon (~175-180 ppm), the olefinic carbons (~120-140 ppm), the carbon bearing the hydroxyl group (~70-75 ppm), and the aliphatic carbons (~14-40 ppm). Together, these NMR data provide definitive proof of the connectivity and stereochemistry of this compound.

While 12-HHT itself is not natively fluorescent, fluorescence spectroscopy can be employed as a highly sensitive detection method in related analytical workflows, primarily when coupled with HPLC. This approach relies on pre-column derivatization, where the fatty acid is reacted with a fluorescent labeling reagent (a fluorophore) to yield a highly fluorescent product.

The carboxylic acid moiety of 12-HHT is the target for this derivatization. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to tag the fatty acid. researchgate.net The resulting fluorescent derivative is then separated from excess reagent and byproducts using reversed-phase HPLC. A fluorescence detector is used to monitor the eluent, exciting the derivative at its specific excitation wavelength and measuring the emitted light at its emission wavelength. nih.gov This derivatization strategy dramatically lowers the limits of detection compared to standard UV detection, making it suitable for trace analysis of fatty acids in complex samples. researchgate.netresearchgate.net

Methodological Considerations for Quantitative Accuracy and Stereoisomeric Differentiation

The accurate quantification and stereoisomeric differentiation of this compound (12-HHT) are critical for elucidating its precise biological roles. As a signaling molecule derived from the cyclooxygenase pathway, its activity can be highly dependent on its stereochemistry, specifically the configuration at the C-12 hydroxyl group. wikipedia.org Consequently, advanced analytical methodologies are required to distinguish between enantiomers, such as 12(S)-HHT and 12(R)-HHT, and to measure their concentrations in complex biological matrices with high precision.

Methodological strategies often couple high-resolution chromatographic separation with highly sensitive and specific detection by mass spectrometry. The choice of internal standards and derivatization techniques is also paramount for achieving quantitative accuracy.

Quantitative Accuracy using Stable Isotope Dilution Mass Spectrometry

For robust and accurate quantification, stable isotope dilution mass spectrometry (SID-MS) is a preferred method. This technique involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of preparation. This labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during extraction, purification, and ionization.

A common approach involves using a racemic mixture of the ¹⁸O₂-labeled analyte as the internal standard. nih.gov By correcting for any analyte loss during sample workup, this method allows for the precise measurement of sub-nanogram quantities of the target compound.

Stereoisomeric Differentiation via Chiral Chromatography

Distinguishing between the stereoisomers of 12-HHT is essential, as different isomers can exhibit distinct biological activities. Chiral chromatography, particularly chiral phase High-Performance Liquid Chromatography (HPLC), is the cornerstone technique for this purpose. chromatographyonline.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The selection of the CSP is a critical factor. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used for their broad applicability in separating chiral isomers. chromatographyonline.com The choice of mobile phase and temperature can also be optimized to enhance the resolution between enantiomers. chromatographyonline.comsigmaaldrich.com

For the analysis of related hydroxy fatty acids, specific chiral columns have proven effective. For instance, a ChiralPak AD-RH column has been successfully used to separate the 12(R) and 12(S) enantiomers of 12-hydroxyeicosatetraenoic acid (12-HETE), a structurally similar compound. nih.gov

Table 1: Comparison of Analytical Techniques for 12-HHT Analysis

| Technique | Instrumentation | Primary Application | Key Considerations |

|---|---|---|---|

| Chiral Phase HPLC | HPLC with Chiral Column (e.g., ChiralPak, Chiralcel) | Stereoisomeric Differentiation | Selection of chiral stationary phase and mobile phase is crucial for resolution. chromatographyonline.comdiva-portal.orgnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC coupled to a Mass Spectrometer | Quantitative Analysis | Requires derivatization to increase volatility; can be coupled with stable isotope dilution. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC (often with a chiral column) coupled to a Tandem Mass Spectrometer | Combined Quantification and Stereoisomeric Differentiation | Offers high sensitivity and specificity; Multiple Reaction Monitoring (MRM) allows for targeted quantification. nih.govresearchgate.net |

| Stable Isotope Dilution | Mass Spectrometer (GC-MS or LC-MS) | Quantitative Accuracy | Requires synthesis of an isotopically labeled internal standard (e.g., ²H or ¹⁸O labeled). nih.gov |

Integrated Analytical Approaches

The most powerful methodologies for 12-HHT research combine chiral separation with sensitive mass spectrometric detection. A typical workflow involves:

Sample Preparation: Extraction of lipids from the biological matrix.

Internal Standard Spiking: Addition of a known amount of isotopically labeled 12-HHT.

Derivatization (Optional): Chemical modification, such as forming a pentafluorobenzyl ester, can enhance chromatographic performance and detection sensitivity in GC-MS or negative ion ESI-LC-MS. nih.gov

Chiral LC Separation: Injection onto a chiral HPLC column to separate the 12(S)-HHT and 12(R)-HHT enantiomers.

MS/MS Detection and Quantification: The eluting isomers are ionized (e.g., via electrospray ionization - ESI) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the labeled internal standard to ensure specificity and to calculate the precise concentration.

Table 2: Example Research Findings for Hydroxy Fatty Acid Analysis

| Parameter | Finding | Analytical Method | Significance |

|---|---|---|---|

| Chiral Separation | 12(R)-HETE eluted at 10.181 min; 12(S)-HETE eluted at 12.890 min. nih.gov | ChiralPak AD-RH column with isocratic elution (methanol:water:acetic acid). nih.gov | Demonstrates baseline separation of enantiomers is achievable, a principle applicable to 12-HHT. |

| Mass Spectrometry Fragmentation | For 12-HETE, precursor ion at m/z 319 yields product ions at m/z 257 and 179. nih.gov | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). nih.gov | Provides specific mass transitions for use in targeted quantitative methods like MRM. |

| Internal Standard | Racemic ¹⁸O₂-labeled 12-HETE used for quantification. nih.gov | Stable Isotope Dilution Mass Spectrometry. nih.gov | Ensures high accuracy by correcting for procedural losses during sample preparation and analysis. |

These methodological considerations are fundamental for generating reliable and reproducible data in the study of 12-HHT, enabling researchers to accurately correlate the presence and concentration of specific stereoisomers with biological outcomes.

Emerging Research Directions and Future Perspectives on 12 Hydroxy 8,10 Heptadecadienoic Acid

Elucidating Undiscovered Biological Functions and Intricate Molecular Mechanisms of 12-Hydroxy-8,10-heptadecadienoic Acid

The primary molecular mechanism of 12-HHT action is its binding to and activation of BLT2, a G protein-coupled receptor. nih.govnih.gov This interaction triggers various downstream signaling pathways that mediate a range of biological functions, many of which are still being actively explored. Long considered a mere biomarker of cyclooxygenase (COX) activity, recent studies have unveiled that the 12-HHT-BLT2 axis is crucial for maintaining epithelial integrity and promoting tissue repair. nih.gov

Key Biological Functions:

Epithelial Barrier Function and Wound Healing: The 12-HHT-BLT2 axis plays a vital role in accelerating epithelial cell migration and reinforcing barrier function in multiple tissues, including the skin, cornea, lungs, and small intestine. nih.govnih.govnih.gov This is critical for wound healing processes, and the inhibition of 12-HHT production by non-steroidal anti-inflammatory drugs (NSAIDs) may explain some of their side effects, such as delayed wound repair. nih.gov In intestinal Caco-2 cell models, 12-HHT has been shown to induce cell growth and improve paracellular permeability, suggesting a role in epithelium regeneration. nih.gov

Immunomodulation: The role of 12-HHT in the immune system is complex. In models of allergic airway disease, 12-HHT, acting through BLT2, appears to suppress the inflammatory response, in contrast to the pro-inflammatory effects of other lipids like leukotriene B4. nih.govwikipedia.org This suggests a potential immunosuppressive or regulatory function in specific contexts.

Future research is focused on mapping the full extent of the 12-HHT/BLT2 axis across different cell types and physiological systems to uncover additional biological roles.

Investigating Therapeutic Implications Arising from this compound Pathway Modulation in Disease Models

The growing understanding of 12-HHT's functions has spurred investigations into its therapeutic potential by modulating its pathway in various disease models. Genetically modified animal models, particularly BLT2-knockout (KO) mice, have been instrumental in this area.

Key Findings from Disease Models:

| Disease Model | Key Findings | Therapeutic Implication |

| Skin and Corneal Wound Healing | BLT2-deficient mice exhibit significantly delayed wound healing due to impaired keratinocyte migration. nih.govnih.gov NSAID eye drops, which inhibit 12-HHT production, also delay corneal wound healing. nih.gov | Synthetic BLT2 agonists could be developed to accelerate the healing of chronic wounds, particularly in conditions where healing is impaired. wikipedia.org |

| Inflammatory Colitis | In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, BLT2-deficient mice showed more severe intestinal inflammation, which was attributed to compromised epithelial barrier function. nih.gov | Targeting the 12-HHT/BLT2 pathway could be a strategy to restore gut barrier integrity in inflammatory bowel diseases. |

| Allergic Airway Disease | In an ovalbumin-induced allergic airway disease model, BLT2-KO mice displayed severe eosinophilic lung inflammation, linked to enhanced IL-13 production from CD4+ T cells. nih.gov 12-HHT levels were found to be increased during the allergic response, suggesting a counter-regulatory role. wikipedia.org | Modulation of the 12-HHT/BLT2 axis might offer a novel therapeutic approach to suppress allergic inflammation in conditions like asthma. wikipedia.org |

| Acute Lung Injury | BLT2-deficient mice are more susceptible to lung damage induced by pneumolysin, a bacterial toxin. nih.govnih.gov | Enhancing 12-HHT/BLT2 signaling could be protective against certain forms of toxin-induced lung injury. |

| Cancer Chemotherapy Resistance | In some cancer models, splenocytes have been shown to produce 12-HHT in response to platinum-based chemotherapy, which in turn mediates chemoresistance. nih.gov Genetic loss or chemical inhibition of BLT2 was found to prevent this 12-HHT-mediated resistance. nih.gov | Combining chemotherapy with inhibitors of the 12-HHT pathway may improve treatment efficacy by overcoming resistance mechanisms. nih.gov |

These preclinical studies highlight the potential of developing drugs that either mimic (agonists) or block (antagonists) the effects of 12-HHT on its receptor, offering targeted therapeutic strategies for a range of diseases.

Advancements in Stereospecific Synthesis and Derivatization for Enhanced Functional Characterization of Isomers

The biological activity of fatty acids like 12-HHT is highly dependent on their specific three-dimensional structure, including the orientation of hydroxyl groups and the geometry of double bonds (stereoisomerism). Therefore, the ability to synthesize specific stereoisomers is critical for accurately studying their function.

Recent advancements have moved towards biotechnological production methods. While not specific to 12-HHT, research on related hydroxy fatty acids demonstrates the power of this approach. For example, studies have shown the successful stereospecific production of 9R-hydroxy-10E,12Z-octadecadienoic acid (9R-HODE) using recombinant Escherichia coli cells that express a specific lipoxygenase (LOX) enzyme. researchgate.net This method allows for the production of a single, desired isomer at high yields (e.g., 95% conversion), which is a significant improvement over traditional chemical synthesis that often produces a mixture of isomers. plos.org Applying similar biocatalytic strategies to produce the specific 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid isomer will be a crucial step for future functional studies.

Furthermore, derivatization strategies are being developed to improve the analysis and characterization of these molecules. This involves chemically modifying the compound to make it easier to detect and quantify. For instance, derivatization of fatty aldehydes with reagents that add a "heavy" isotopic tag allows for highly sensitive and comprehensive profiling using techniques like high-performance liquid chromatography-multiple reaction monitoring (HPLC-MRM). nih.gov Such strategies can be adapted for 12-HHT and its isomers to better characterize their presence and function in complex biological samples.

Development of Novel Research Tools and Assays for Monitoring this compound Activity and Metabolism

Progress in understanding 12-HHT is intrinsically linked to the development of sophisticated tools and assays to monitor its activity and metabolic fate.

Key Developments:

Advanced Analytical Techniques: Mass spectrometry-based methods are central to identifying and quantifying 12-HHT and its metabolites in biological samples, such as from cell cultures or wound tissue. oup.comresearchgate.net These techniques are sensitive enough to detect low-concentration lipids and distinguish between closely related structures.

Pharmacological Inhibitors: The use of specific enzyme inhibitors has become a powerful tool for studying metabolic pathways. For example, the compound SW033291, a potent inhibitor of 15-PGDH, has been used to block the conversion of 12-HHT to 12-KHT. oup.comresearchgate.net In cell culture experiments, this led to a nine-fold accumulation of 12-HHT, confirming the role of 15-PGDH in its metabolism and allowing researchers to study the effects of elevated 12-HHT levels. researchgate.net

Cell-Based Assays: The use of specific cell lines, such as the human megakaryocytic cell line MEG01s, provides a controlled in vitro system to study the production and metabolism of 12-HHT. oup.comresearchgate.net These cellular models, combined with tools like siRNA for gene knockdown of metabolic enzymes (e.g., 15-Pgdh and Ptgr1), allow for precise dissection of the metabolic pathways involved. researchgate.net

Future work will likely focus on creating more specific and potent inhibitors for the enzymes in the 12-HHT pathway, developing fluorescent probes to visualize its location within cells, and creating more refined biosensors for real-time monitoring of its activity.

Q & A

Basic Research Questions

Q. How can researchers detect and quantify 12-Hydroxy-8,10-heptadecadienoic acid in biological samples?

- Methodology : Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (ESI MS/MS) for structural confirmation. Thiobarbituric acid (TBA) assays can be employed to assess lipid peroxidation intermediates, but specificity requires validation via isotope dilution or comparison with synthetic standards .

- Validation : Cross-validate results using chiral-phase chromatography to confirm stereochemical purity, as enzymatic synthesis often produces specific isomers (e.g., 12S-hydroxy derivatives) .

Q. What enzymatic pathways are responsible for the biosynthesis of this compound?

- Primary Pathway : Arachidonic acid undergoes dual oxidation via cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. COX converts arachidonic acid to prostaglandin endoperoxides (e.g., PGG₂), which are further metabolized to this compound through non-enzymatic hydrolysis .

- Key Enzymes : Use selective inhibitors (e.g., aspirin for COX, NDGA for LOX) to dissect pathway contributions in platelet or leukocyte models .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports about the pro-inflammatory vs. anti-inflammatory effects of this compound?

- Experimental Framework :

Model Selection : Compare effects across cell types (e.g., RAW264.7 macrophages vs. human platelets) to assess cell-specific responses .

Dose-Response Analysis : Establish concentration gradients (e.g., 1–100 μM) to identify biphasic effects, as seen in lipid mediators .

Pathway Inhibition : Use COX/LOX inhibitors (indomethacin, baicalein) to isolate downstream signaling pathways (e.g., NF-κB vs. MAPK) .

- Data Interpretation : Quantify secondary messengers (e.g., NO, TNF-α) and correlate with lipidomic profiling to resolve context-dependent roles .

Q. What strategies address variability in substrate specificity when studying this compound formation in vitro?

- Substrate Engineering : Test structurally related fatty acids (e.g., 5,8,11-eicosatrienoic acid) to map LOX/COX regioselectivity (Table 2, ).

- Enzyme Source : Compare epidermal 12S-LOX with platelet-derived enzymes, as catalytic efficiency varies by tissue source .

- Analytical Controls : Include internal standards (e.g., deuterated analogs) to correct for extraction efficiency and matrix effects .

Q. How can researchers differentiate autoxidation artifacts from enzymatically derived this compound in oxidative stress models?

- Artifact Mitigation :

- Conduct experiments under anaerobic conditions or with antioxidants (e.g., BHT) to suppress non-enzymatic lipid peroxidation .

- Use enantiomeric resolution (chiral columns) to distinguish racemic autoxidation products from enzyme-specific (S)-isomers .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for characterizing the stereochemistry of this compound?

- Chiral Analysis : Employ chiral-phase HPLC with cellulose-based columns (e.g., Chiralpak® IC) and compare retention times to synthetic (R)- and (S)-standards .

- Spectral Confirmation : Use circular dichroism (CD) spectroscopy or nuclear Overhauser effect (NOE) NMR experiments to assign absolute configuration .

Q. How can researchers optimize in vitro assays to study the biological activity of this compound?

- Cell-Free Systems : Reconstitute purified COX/LOX enzymes with arachidonic acid and cofactors (e.g., glutathione) to study direct metabolite formation .

- Functional Assays : Measure platelet aggregation or leukocyte chemotaxis in response to synthetic this compound, using receptor antagonists (e.g., BLT₂ inhibitors) to identify molecular targets .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of this compound in lipid peroxidation vs. anti-inflammatory signaling?

- Context Dependency :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.